molecular formula C9H11ClFNO B2511772 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride CAS No. 2253641-23-3

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride

Cat. No.: B2511772
CAS No.: 2253641-23-3
M. Wt: 203.64
InChI Key: DMMPEZPQKIWJCX-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride is a chemical compound derived from isoquinoline. It is known for its unique structure, which includes a fluorine atom at the 6th position and a hydroxyl group at the 7th position on the tetrahydroisoquinoline ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Hydroxylation: The hydroxyl group at the 7th position can be introduced via hydroxylation reactions, often using oxidizing agents like m-chloroperbenzoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone back to the hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine and hydroxyl groups, resulting in different chemical and biological properties.

    8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride: Similar structure but with the fluorine and hydroxyl groups at different positions, leading to variations in reactivity and activity.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of fluorine and hydroxyl, affecting its chemical behavior and applications.

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMPEZPQKIWJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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